molecular formula C7H13NO3 B14542414 Methyl 6-(hydroxyimino)hexanoate CAS No. 62344-93-8

Methyl 6-(hydroxyimino)hexanoate

Cat. No.: B14542414
CAS No.: 62344-93-8
M. Wt: 159.18 g/mol
InChI Key: QFBVKGYAAROAFY-UHFFFAOYSA-N
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Description

Methyl 6-(hydroxyimino)hexanoate is an organic compound that belongs to the class of esters Esters are derived from carboxylic acids and alcohols, and they are known for their pleasant odors and flavors

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 6-(hydroxyimino)hexanoate can be synthesized through the esterification of 6-(hydroxyimino)hexanoic acid with methanol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and controlled temperature and pressure conditions ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(hydroxyimino)hexanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like ammonia or primary amines can be used under basic conditions.

Major Products

    Oxidation: Oxo derivatives.

    Reduction: Amino derivatives.

    Substitution: Amides or other esters.

Scientific Research Applications

Methyl 6-(hydroxyimino)hexanoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of fragrances, flavors, and pharmaceuticals

Mechanism of Action

The mechanism of action of methyl 6-(hydroxyimino)hexanoate involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with enzymes or receptors, influencing their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl hexanoate: Lacks the hydroxyimino group, making it less reactive.

    Ethyl 6-(hydroxyimino)hexanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.

Uniqueness

This functional group allows for a broader range of chemical reactions and interactions compared to similar compounds .

Properties

CAS No.

62344-93-8

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

methyl 6-hydroxyiminohexanoate

InChI

InChI=1S/C7H13NO3/c1-11-7(9)5-3-2-4-6-8-10/h6,10H,2-5H2,1H3

InChI Key

QFBVKGYAAROAFY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCC=NO

Origin of Product

United States

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